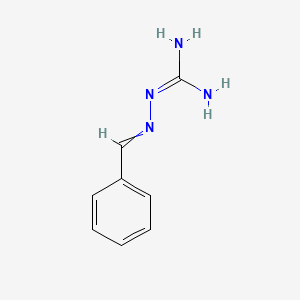

Benzylideneaminoguanidine

Descripción

Propiedades

Número CAS |

74187-86-3 |

|---|---|

Fórmula molecular |

C8H10N4 |

Peso molecular |

162.19 g/mol |

Nombre IUPAC |

2-[(Z)-benzylideneamino]guanidine |

InChI |

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)/b11-6- |

Clave InChI |

WNPXUCYRKHVMAD-WDZFZDKYSA-N |

SMILES |

C1=CC=C(C=C1)C=NN=C(N)N |

SMILES isomérico |

C1=CC=C(C=C1)/C=N\N=C(N)N |

SMILES canónico |

C1=CC=C(C=C1)C=NN=C(N)N |

Origen del producto |

United States |

Métodos De Preparación

Role of Substituted Benzaldehydes

The choice of benzaldehyde derivative dictates the substituents on the final product. For instance:

- Electron-withdrawing groups (e.g., chloro, bromo, cyano) enhance electrophilicity of the carbonyl carbon, accelerating reaction rates.

- Bulky substituents (e.g., trifluoromethyl) may necessitate prolonged reflux times or higher catalyst concentrations.

Detailed Preparation Methods

Acid-Catalyzed Condensation in Ethanol

- Dissolve 1,3-diaminoguanidine nitrate (6.1 g, 0.03 mol) and concentrated nitric acid (0.5 mL) in water (50 mL).

- Add this solution to a boiling ethanol (250 mL) mixture containing 4-chlorobenzaldehyde (14.1 g, 0.1 mol).

- Reflux for 1–2 hours, then cool to room temperature.

- Collect the precipitate via filtration, wash with hot ethanol, and dry under reduced pressure at 60°C.

Outcomes :

- Yield : 14.0 g (78%)

- Melting Point : 198°C (decomposition)

- Product : 1-Amino-3-(4-chlorobenzylideneamino)guanidine nitrate.

Variants :

- Substituting 4-chlorobenzaldehyde with 4-bromobenzaldehyde yields a product with a lower melting point (178–180°C) due to increased lattice disorder from bromine’s larger atomic radius.

- Using 3,4-dichlorobenzaldehyde increases steric hindrance, requiring extended reflux time but yielding a higher-melting product (195–196°C).

Free Base Generation via Alkaline Treatment

- Suspend the nitrate salt (8 g) in anhydrous ethanol (200 mL).

- Add 10N NaOH (2.5 mL) and stir under heat until homogeneity.

- Cool and filter the precipitate.

Outcomes :

Alternative Halogenated Salt Synthesis

Hydrochloride Salt Preparation :

- Replace 1,3-diaminoguanidine nitrate with 1,3-diaminoguanidine hydrochloride (6.1 g).

- Use 0.5 mL concentrated HCl instead of HNO₃.

Outcomes :

- Melting Point : 289–290°C (decomposition)

- Yield : 85–90%

Purification and Isolation Techniques

Solvent-Mediated Crystallization

Acid-Base Partitioning

- Free Base Isolation : Treating nitrate salts with NaOH in ethanol liberates the free base, which is less soluble and precipitates.

- Salt Formation : Adding HCl or HBr to free base solutions generates crystalline hydrochloride or hydrobromide salts.

Analytical Characterization

Melting Points and Decomposition

| Substituent | Salt Form | Melting Point (°C) | Decomposition |

|---|---|---|---|

| 4-Chloro | Nitrate | 198 | Yes |

| 4-Bromo | Nitrate | 178–180 | Yes |

| 3,4-Dichloro | Nitrate | 195–196 | Yes |

| 4-Trifluoromethyl | Hydrochloride | 272–273.5 | Yes |

Spectroscopic Data

- IR Spectroscopy : N-H stretches (3300–3200 cm⁻¹), C=N stretches (1640–1620 cm⁻¹).

- ¹H NMR (DMSO-d₆) : Aromatic protons (δ 7.5–8.2 ppm), imine proton (δ 8.9 ppm).

Factors Influencing Synthesis Efficiency

Solvent Selection

Catalytic Acid Choice

Análisis De Reacciones Químicas

Cyclocondensation with Ethyl N-Cyanoformimidate

Benzylideneaminoguanidines (Ia–Ij) react with ethyl N-cyanoformimidate (II) under mild conditions to form 1,2,4-triazolo[1,5-a]-1,3,5-triazine derivatives. The reaction pathway and product distribution depend on substituents and reaction conditions :

| Substituent (R) | Conditions | Product | Yield |

|---|---|---|---|

| -H (Ia) | CH₃CN, rt | 1-Benzylideneamino-2-cyanoiminomethyl guanidine (IIIa) | 91% |

| 4-Cl (Ic) | CH₃CN, rt | IIIc | 85% |

| 4-Cl-2-F (Ih) | CH₃CN, rt | IIIh | 70% |

| 4-Cl-2-F (Ih) | MeOH, reflux | Mixture of IIIh and IVh (2:1 ratio) | 60% |

| 4-Cl (Ij) | CH₃CN, rt | Triazolotriazine (Vj) | 50% |

Key observations:

-

Halogen substituents (e.g., 4-Cl, 2-F) enable direct formation of triazolotriazines (V) without isolating intermediates

-

Methanol solvent promotes cyclization to dihydrotriazolotriazines (IV)

-

Triethylamine additive accelerates dehydrogenation to fully aromatic triazines (V)

Reaction Mechanism and Intermediate Formation

The transformation proceeds through three distinct stages :

-

Nucleophilic attack : Guanidine nitrogen attacks the electrophilic carbon of ethyl N-cyanoformimidate

-

Cyclization : Intermediate III undergoes intramolecular cyclization to form dihydrotriazolotriazine (IV)

-

Aromatization : Oxidation or dehydrogenation converts IV to the fully conjugated triazine (V)

Mechanistic controls :

-

Electron-withdrawing substituents (Cl, F) stabilize transition states during cyclization

-

Steric effects from ortho-substituents modulate reaction rates and product selectivity

Substituent Effects on Reactivity

Substituent positioning significantly influences reaction outcomes :

| Position | Effect |

|---|---|

| para-Cl | Increases yield of triazine products by 15-20% compared to unsubstituted |

| ortho-F | Enables direct triazine formation without isolable intermediates |

| meta-MeO | Reduces reaction efficiency due to steric hindrance and electronic effects |

Notably, 4-chloro-2-fluorobenzylidene derivatives demonstrate exceptional reactivity, achieving 60-70% yields for triazine products under optimized conditions .

Aplicaciones Científicas De Investigación

Biological Activities

Benzylideneaminoguanidine exhibits several biological activities:

- Enzyme Inhibition : It can act as an inhibitor for certain enzymes by binding to their active sites, thus hindering essential biological reactions.

- Protein-Protein Interaction Disruption : The ability to interfere with protein-protein interactions positions it as a potential therapeutic agent in diseases characterized by abnormal protein interactions.

- Ion Channel Interaction : Research suggests that it may interact with ion channels, which could have implications for neurological disorders where ion channel dysfunction is prevalent.

Therapeutic Applications

This compound has been studied for various therapeutic applications:

- Treatment of Protein Misfolding Disorders : It has shown promise in protecting against cytotoxic stress caused by misfolded proteins, potentially aiding in the treatment of proteopathies such as Alzheimer's disease .

- Neurological Disorders : Due to its interaction with ion channels, it may be beneficial in addressing conditions like epilepsy or other neurological disorders linked to ion channel dysfunction.

- Antimicrobial Properties : Some derivatives of this compound exhibit antimicrobial effects, making them suitable candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- A study indicated that this compound derivatives could significantly reduce cell death under endoplasmic reticulum stress conditions, suggesting their potential in neuroprotection and treatment of neurodegenerative diseases .

- Another research found that modifications of this compound could enhance its selectivity and potency as an enzyme inhibitor, paving the way for new therapeutic agents targeting specific diseases.

Mecanismo De Acción

The mechanism of action of benzylideneaminoguanidine, particularly as an NR2B-selective NMDA receptor antagonist, involves binding to the NR2B subunit of the NMDA receptor. This binding inhibits the receptor’s activity, preventing excessive calcium influx into neurons, which is associated with excitotoxicity and neuronal damage . The compound’s interaction with the receptor modulates synaptic plasticity and neurotransmission, making it a potential candidate for neurological therapies.

Comparación Con Compuestos Similares

Aminoguanidine: Shares the guanidine moiety but lacks the benzylidene group.

Benzylamine: Contains the benzyl group but lacks the guanidine moiety.

Hydrazinecarboximidamide: Similar structure but without the benzylidene group.

Uniqueness: Its ability to act as an NR2B-selective NMDA receptor antagonist further highlights its uniqueness and potential therapeutic value .

Actividad Biológica

Benzylideneaminoguanidine (BAG) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the current understanding of BAG's biological activity, particularly its antibacterial, antifungal, and potential therapeutic applications in various diseases.

Chemical Structure and Synthesis

BAG is derived from aminoguanidine, characterized by the presence of a benzylidene group. The synthesis of BAG and its derivatives has been extensively documented, with various methods reported to enhance its biological properties. For instance, the introduction of different substituents on the benzyl ring has been shown to modify its activity against microbial strains.

Antibacterial Activity

BAG exhibits notable antibacterial properties against a range of pathogens. Recent studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentrations (MICs) : BAG derivatives have shown MIC values as low as 1 µg/mL against multiple bacterial strains, outperforming traditional antibiotics in some cases .

- Mechanism of Action : The antibacterial mechanism involves disruption of bacterial cell membranes, leading to increased permeability and cell lysis. For example, compound 5f (a derivative of BAG) was observed to permeabilize both inner and outer membranes of bacteria, resulting in significant morphological changes visible through transmission electron microscopy (TEM) .

Comparative Table of Antibacterial Activity

| Compound | Target Bacteria | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 1 | Bactericidal |

| This compound | Escherichia coli | 16 | Bacteriostatic |

| Compound 5f | Methicillin-resistant S. aureus | 0.5 | Bactericidal |

Antifungal Activity

In addition to antibacterial effects, BAG and its derivatives have demonstrated antifungal activity. Research indicates that certain aminoguanidine analogs can inhibit the growth of pathogenic fungi.

Notable Results:

- Fungal Inhibition : Compounds derived from BAG were tested against various fungi, showing promising results with MICs comparable to those of established antifungal agents .

- Mechanism : Similar to its antibacterial action, the antifungal effects are attributed to membrane disruption and interference with fungal metabolic pathways.

Therapeutic Applications

Beyond antimicrobial properties, BAG has potential therapeutic applications in conditions related to oxidative stress and protein misfolding.

Case Studies:

- Oxidative Stress : Aminoguanidine is known for its ability to scavenge reactive oxygen species (ROS), providing protective effects against oxidative damage in various cell types .

- Neurodegenerative Diseases : Research has indicated that BAG derivatives may offer protective effects against cytotoxic stress in neurodegenerative conditions by preventing protein aggregation .

Q & A

Q. What are the established synthetic routes for benzylideneaminoguanidine, and how can purity be validated?

this compound is typically synthesized via condensation reactions between aminoguanidine and aromatic aldehydes under controlled pH and temperature conditions. Key validation steps include:

- Chromatographic analysis : Use HPLC or GC-MS to confirm purity and identify byproducts .

- Spectroscopic characterization : FT-IR for functional group verification (e.g., C=N stretch at ~1600 cm⁻¹) and NMR for structural elucidation .

- Thermogravimetric analysis (TGA) : Assess thermal stability, critical for applications in high-temperature reactions .

Q. What standard assays are used to evaluate the enzymatic inhibition activity of this compound?

In vitro enzymatic assays, such as spectrophotometric methods, are employed to measure inhibition kinetics. For example:

- Enzyme kinetics : Monitor substrate conversion rates (e.g., NADH oxidation) in the presence of varying inhibitor concentrations .

- IC₅₀ determination : Use dose-response curves to quantify inhibitory potency. Data should be normalized to controls and replicated (n ≥ 3) .

- Molecular docking : Complement experimental data with in silico simulations to predict binding interactions (e.g., AutoDock Vina) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in experimental design or analytical methods. Mitigation strategies include:

- Systematic review : Follow Cochrane guidelines to assess bias in literature, focusing on sample sizes, control groups, and statistical power .

- Meta-analysis : Pool data from multiple studies to identify trends or outliers. Use tools like RevMan for heterogeneity testing .

- Reproducibility protocols : Replicate key experiments under standardized conditions (e.g., solvent polarity, temperature) .

Q. What methodologies are optimal for studying structure-activity relationships (SAR) of this compound analogs?

SAR studies require a combination of synthetic, computational, and biological approaches:

- Analog synthesis : Introduce substituents at the benzylidene moiety (e.g., nitro, methoxy) to modulate electronic effects .

- QSAR modeling : Use software like Schrödinger’s Maestro to correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with bioactivity .

- In vitro validation : Test analogs against target enzymes (e.g., aldose reductase for antiglycation studies) and cross-reference with docking results .

Q. How should researchers design experiments to assess the cytotoxicity of this compound in cell-based models?

A robust experimental framework includes:

- Cell line selection : Use relevant models (e.g., HepG2 for hepatic toxicity) and include positive/negative controls .

- Dose optimization : Conduct preliminary MTT assays to determine non-lethal concentrations for subsequent mechanistic studies .

- Mechanistic profiling : Combine flow cytometry (apoptosis assays) and ROS detection kits to elucidate toxicity pathways .

Methodological Guidance

Q. What steps ensure rigorous data interpretation in studies involving this compound?

- Error analysis : Quantify uncertainties (e.g., standard deviation, confidence intervals) and report effect sizes .

- Blinding : Implement single/double-blind protocols to minimize observer bias in subjective measurements .

- Peer validation : Share raw datasets and analysis scripts via repositories like Zenodo for independent verification .

Q. How can researchers integrate this compound into multidisciplinary studies (e.g., drug discovery or materials science)?

- Collaborative frameworks : Define roles using project management tools (e.g., Gantt charts) and align milestones with funding timelines .

- Cross-disciplinary validation : Partner with computational chemists for molecular dynamics simulations or material scientists for surface characterization .

Data Management and Reporting

Q. What are best practices for documenting this compound research in lab notebooks?

- Detailed protocols : Record reaction conditions (e.g., solvent, catalyst), instrument settings, and raw data .

- Version control : Date entries and use electronic notebooks (e.g., LabArchives) for traceability .

- Ethical compliance : Adhere to institutional guidelines for hazardous material handling and data integrity .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?

- Transparency : Disclose solvent, temperature, and calibration standards in the methods section .

- Comparative analysis : Include reference spectra from databases like NIST Chemistry WebBook .

- Peer review : Submit supplementary files for editorial scrutiny .

Literature and Resource Utilization

Q. What databases are authoritative for retrieving physicochemical data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.